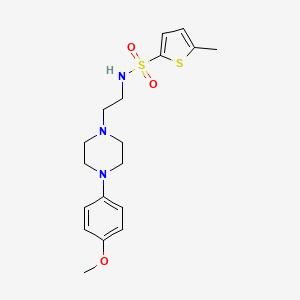
N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)-5-methylthiophene-2-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)-5-methylthiophene-2-sulfonamide is a chemical entity that likely exhibits pharmacological activity given its structural features. The presence of a piperazine ring, a common moiety in pharmaceuticals, suggests potential interaction with biological targets such as receptors. The methoxyphenyl group may contribute to the compound's binding affinity and selectivity, while the sulfonamide group could be key for its solubility and metabolic stability.
Synthesis Analysis
Although the specific synthesis of N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)-5-methylthiophene-2-sulfonamide is not detailed in the provided papers, similar compounds have been synthesized for various purposes. For instance, a sulfonate reagent with a substituted piperazine was synthesized for analytical derivatization in liquid chromatography, indicating that the synthesis of such compounds is feasible and can be tailored for specific applications .
Molecular Structure Analysis
The molecular structure of related compounds has been studied using techniques such as single crystal X-ray diffraction, which confirms the arrangement of atoms within the molecule and the conformation of the piperazine ring . These studies are crucial for understanding the three-dimensional shape of the molecule, which is a determinant of its interaction with biological targets.
Chemical Reactions Analysis
The chemical reactivity of such compounds can be inferred from their functional groups. The piperazine ring is known to participate in reactions typical of secondary amines, while the methoxy group may be involved in demethylation reactions. The sulfonamide group is relatively stable but can undergo hydrolysis under certain conditions. The derivatization reagent mentioned in one study is designed to be removed after derivatization by acid treatment, suggesting that the compound can undergo specific chemical transformations post-synthesis .
Physical and Chemical Properties Analysis
Compounds with similar structures have been designed to possess suitable physicochemical properties for penetration into the brain, indicating that they are likely lipophilic with the ability to cross the blood-brain barrier. The affinities for various receptors, such as the 5-HT7 receptor, have been assessed, and some compounds exhibit nanomolar affinities, suggesting that N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)-5-methylthiophene-2-sulfonamide may also display significant receptor binding . The physical properties such as solubility, stability, and distribution can be influenced by the sulfonamide group, which is known to improve water solubility and metabolic stability.
Aplicaciones Científicas De Investigación
5-HT7 Receptor Antagonists
Compounds similar to the specified chemical have been prepared and evaluated as 5-HT7 receptor antagonists. For instance, a study identified compounds with IC50 values ranging from 12-580nM, demonstrating significant activity against 5-HT7 receptors, with one compound showing notable selectivity across different serotonin receptors (Yoon et al., 2008).
Multifunctional Agents for CNS Disorders
Further research has explored N-alkylated arylsulfonamides of (aryloxy)ethyl piperidines as either selective 5-HT7 receptor ligands or multifunctional agents. This approach aims at treating complex diseases with a polypharmacological approach, with some compounds exhibiting distinct antidepressant-like and pro-cognitive properties, indicating their potential therapeutic value for CNS disorders (Canale et al., 2016).
β3-Adrenoceptor Agonists
Some piperazine sulfonamides have been identified as potent and selective β3-adrenoceptor agonists, a novel finding considering the tertiary amine nitrogen atom's role in their efficacy. These compounds could be valuable for treating β3-AR-mediated pathological conditions (Perrone et al., 2009).
Antimicrobial Agents
A series of novel derivatives have shown significant in vitro antimicrobial activity against both Gram-positive and Gram-negative bacteria. Among these, compounds with dichloro substitution demonstrated potent inhibitory activity, highlighting their potential as antimicrobial agents (Krishnamurthy et al., 2011).
PPARpan Agonist Synthesis
An efficient synthesis of a potent PPARpan agonist has been described, involving a seven-step synthesis process. This compound is significant for its potential therapeutic applications, showcasing the versatility of sulfonamide compounds in medicinal chemistry (Guo et al., 2006).
Propiedades
IUPAC Name |
N-[2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]-5-methylthiophene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O3S2/c1-15-3-8-18(25-15)26(22,23)19-9-10-20-11-13-21(14-12-20)16-4-6-17(24-2)7-5-16/h3-8,19H,9-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAFZIYHXVLXTNM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)S(=O)(=O)NCCN2CCN(CC2)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)-5-methylthiophene-2-sulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

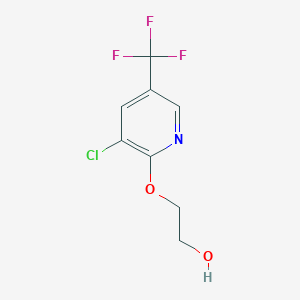
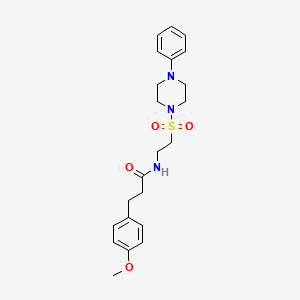
![N-(3-(dimethylamino)propyl)-3-fluoro-N-(6-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2519822.png)
![2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]-N-(3-fluorophenyl)acetamide](/img/structure/B2519825.png)
![2-(3-Methylphenoxy)-N-[(4-morpholin-4-ylthian-4-yl)methyl]acetamide](/img/structure/B2519827.png)

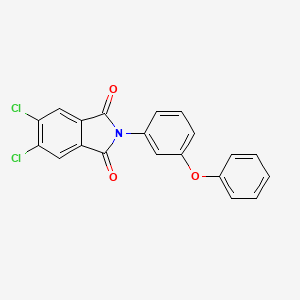
![(E)-1-(4-(4-fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one](/img/structure/B2519835.png)
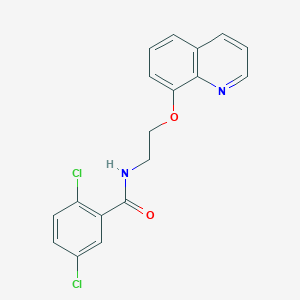

![5-(2,3-dimethoxyphenyl)-1,3-dimethyl-5,9-dihydrofuro[3',4':5,6]pyrido[2,3-d]pyrimidine-2,4,6(1H,3H,8H)-trione](/img/structure/B2519839.png)


